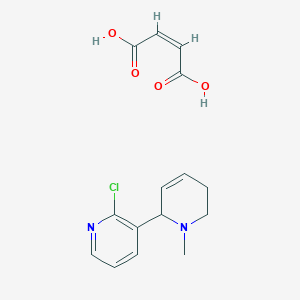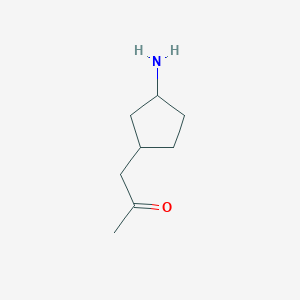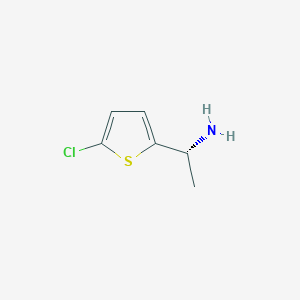
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one is a compound that features an imidazole ring, a common structural motif in many biologically active molecules The imidazole ring is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one typically involves the formation of the imidazole ring followed by functionalization at specific positions One common method includes the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles such as alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methylimidazole: Shares the imidazole ring but lacks the amino and carbonyl functional groups.
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Uniqueness
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and development.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-amino-1-(3-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-9-4-8-3-5(9)6(10)2-7/h3-4H,2,7H2,1H3 |
Clave InChI |
YHBHGLUYEVOXDG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)






![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)

![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)

![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
